6-(Aminomethyl)piperidin-2-one: Structural Topography, Physicochemical Profiling, and Synthetic Methodologies
6-(Aminomethyl)piperidin-2-one: Structural Topography, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
As a Senior Application Scientist in early-stage drug development, I frequently evaluate novel chemical scaffolds that can navigate the complex balance between target affinity and pharmacokinetic stability. 6-(Aminomethyl)piperidin-2-one is a highly versatile delta-lactam building block. By providing a conformationally restricted vector, the piperidin-2-one core effectively mimics the backbone of a dipeptide, minimizing the entropic penalty upon binding to a target active site[1]. Furthermore, the primary aminomethyl group serves as a critical synthetic handle for library generation, making this compound an indispensable tool in modern peptidomimetic design and scaffold hopping campaigns.
Molecular Topography & Physicochemical Profile
The structural elegance of 6-(aminomethyl)piperidin-2-one lies in its bifunctionality. The molecule features a chiral center at the C6 position, meaning it exists as either the (6R)- or (6S)-enantiomer. The delta-lactam ring provides both a strong hydrogen bond donor (N-H) and acceptor (C=O), while the primary amine can participate in salt-bridge formations or be further derivatized.
Because the free base is highly polar and prone to oxidative degradation or atmospheric CO₂ absorption, it is predominantly synthesized, stored, and utilized as a hydrochloride or oxalate salt[2].
Quantitative Physicochemical Data
All quantitative data is summarized below for rapid comparative analysis during formulation or assay development.
| Property | Value / Description |
| Chemical Formula | C₆H₁₂N₂O[3] |
| Molecular Weight (Free Base) | 128.17 g/mol |
| Molecular Weight (HCl Salt) | 164.63 g/mol |
| CAS Registry Number (Free Base) | 130762-29-7[3] |
| CAS Registry Number (HCl Salt) | 118894-94-3[2] |
| PubChem CID (HCl Salt) | 14342630[2] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų |
| Predicted pKa (Primary Amine) | ~ 9.8 (Basic) |
| Predicted LogP | -0.9 (Highly Hydrophilic) |
| SMILES (HCl Salt) | C1CC(NC(=O)C1)CN.Cl[2] |
Synthetic Methodologies & Reaction Causality
The most robust route to synthesize 6-(aminomethyl)piperidin-2-one is the catalytic hydrogenation of 6-cyanopiperidin-2-one. As an application scientist, I emphasize that the reduction of nitriles to primary amines is notoriously prone to over-alkylation (where the newly formed primary amine attacks the intermediate imine, yielding unwanted secondary amine dimers). To prevent this, the protocol below utilizes Raney Nickel in the presence of methanolic ammonia.
Synthetic workflow for 6-(aminomethyl)piperidin-2-one via catalytic hydrogenation.
Step-by-Step Experimental Protocol: Catalytic Hydrogenation
Self-Validating System: This protocol incorporates specific causality checks to ensure the reaction does not stall at the imine intermediate.
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Substrate Preparation: Dissolve 10.0 g of 6-cyanopiperidin-2-one in 100 mL of 7N ammonia in methanol.
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Causality Check: The massive excess of ammonia shifts the reaction equilibrium, effectively outcompeting the product primary amine from attacking the imine intermediate, thereby suppressing dimer formation.
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Catalyst Loading: Under an inert argon atmosphere, carefully add 1.5 g of washed Raney Nickel slurry.
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Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry.
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Hydrogenation: Purge the reaction vessel with hydrogen gas three times, then pressurize to 50 psi. Stir vigorously at 25°C for 12 hours.
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Reaction Monitoring (Self-Validation): Withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter to remove the catalyst, and dilute in 1 mL MeOH. Analyze via LC-MS (ESI+).
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Validation Gate: The reaction is deemed complete only when the starting material peak is absent and a single major peak at m/z 129.1 [M+H]⁺ is observed. If the dimer byproduct (m/z 239.2) exceeds 5%, the initial ammonia concentration was insufficient.
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Workup & Salt Formation: Filter the reaction mixture through a pad of Celite under argon. Concentrate the filtrate in vacuo. To stabilize the highly polar free base, redissolve the resulting oil in minimal dry dichloromethane (DCM) and add 1.2 equivalents of 4M HCl in dioxane. The hydrochloride salt will precipitate as a white solid. Filter and dry under high vacuum.
Applications in Drug Discovery & Scaffold Hopping
In pharmaceutical synthesis, 6-(aminomethyl)piperidin-2-one is frequently utilized to replace flexible aliphatic chains or metabolically labile peptide bonds[1]. The delta-lactam ring restricts the spatial orientation of the aminomethyl group, forcing it into a specific vector that mimics the φ (phi) and ψ (psi) dihedral angles of a natural peptide turn. This pharmacophore mapping is critical when designing inhibitors for proteases or ligands for G-protein coupled receptors (GPCRs).
Pharmacophore mapping of 6-(aminomethyl)piperidin-2-one interacting with a target.
Analytical Characterization & Orthogonal Validation
Because the biological efficacy of peptidomimetics is highly stereodependent, ensuring the enantiomeric excess (ee) of the (6R) or (6S) isomer is >99% is a mandatory quality control step.
Step-by-Step Experimental Protocol: Enantiomeric Purity via Chiral HPLC
Causality Check: Standard reverse-phase HPLC cannot resolve enantiomers. A chiral stationary phase must be used. Furthermore, primary amines tail severely on silica-based columns due to secondary interactions with residual silanols.
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Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the mobile phase.
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Column Selection: Equip the HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
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Mobile Phase Formulation: Prepare an isocratic mixture of 80:20 Hexane:Isopropanol containing 0.1% Diethylamine (DEA).
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Causality Check: Why DEA? Diethylamine acts as a competing base, masking the residual silanols on the stationary phase to ensure sharp, symmetrical peaks for the primary amine.
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Execution: Run the method at a flow rate of 1.0 mL/min at 25°C.
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Detection: Monitor UV absorbance at 210 nm (optimized for the lactam amide bond).
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Validation: Integrate the area under the curve (AUC) for both the (6R) and (6S) peaks. Calculate ee =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100. Proceed to biological assays only if ee > 99%.
References
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Title: 6-(aminomethyl)piperidin-2-one;hydrochloride (C007B-383775) Source: Cenmed Enterprises URL: [Link]
